3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol
Overview
Description
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies like those conducted by Viji et al. (2020) explore molecular structures and spectroscopic data through quantum chemical calculations, offering insights into the fundamental vibrations, molecular parameters, and intramolecular charge transfer of similar compounds. This research aids in understanding the biological effects based on molecular docking results, suggesting potential applications in drug discovery and development (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Metabolism of Phenolics in Foods and Beverages
Clifford et al. (2022) review the metabolism of phenolics in coffee and plant-based foods, focusing on how phenyl-ring substitution and flux through β-oxidation pathways affect the generation of biologically active and inactive intermediates. This research highlights the complexity of dietary phenol metabolism and its implications for human health (Clifford, King, Kerimi, Pereira-Caro, & Williamson, 2022).
Synthesis and Structural Characterization
Research on the synthesis and crystal structure of compounds containing the trifluoromethyl group, such as the work by Liang (2009), provides valuable information on the chemical properties and potential applications of these compounds in materials science and pharmaceuticals (Liang, 2009).
Lability of the Trifluoromethyl Group
Studies like that by Belter (2010) explore the reactivity of the trifluoromethyl group under specific conditions, offering insights into the chemical behavior of trifluoromethyl phenyl ethers, which could be crucial for developing new chemical reactions and materials (Belter, 2010).
Photoactivation and Electrochemistry
Research by Raimer & Lindel (2013) on the photoactivation of compounds similar to 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol in the presence of phenolic reaction partners introduces innovative strategies for chemical biology, suggesting the potential for "cleaner" chemical reactions (Raimer & Lindel, 2013).
Mechanism of Action
Target of Action
Phenolic compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways might be affected. Phenolic compounds can affect a variety of pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, potentially affecting the pharmacokinetics of the compound .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol” might be. Phenolic compounds can have a variety of effects, depending on their specific targets .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-4-1-3-10(7-11)9-19-13-6-2-5-12(18)8-13/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRNZGCIDGVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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